molecular formula C11H11BrN2O2 B2357841 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one CAS No. 1190862-19-1

6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one

Cat. No.: B2357841
CAS No.: 1190862-19-1
M. Wt: 283.125
InChI Key: DZBCOTMGAYKEGD-UHFFFAOYSA-N
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Description

Research Applications and Value: 6-Bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one is a novel spirocyclic compound designed for pharmaceutical and biological research. The structure combines a brominated pyrrolopyridine core, a privileged scaffold in medicinal chemistry, with an oxane ring system. This spiro-fusion creates a three-dimensional architecture that is valuable in the design of targeted molecular probes and drug candidates . Core Scaffold Properties: Pyrrolopyridine derivatives are recognized for their broad spectrum of pharmacological activities and are considered bioisosteres of purines . This scaffold is found in compounds with reported activity against various disease targets. The bromine atom at the 6-position serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to generate a diverse array of analogues for structure-activity relationship (SAR) studies . Handling and Disclaimer: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-5-8-9(13-6-7)11(10(15)14-8)1-3-16-4-2-11/h5-6H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBCOTMGAYKEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=C(C=N3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Brominated Pyrrolopyridine Precursors

Commercial availability of 6-bromo-1H-pyrrolo[3,2-b]pyridine (CAS 944937-53-5) provides a critical starting material. Laboratory-scale synthesis typically follows:

Route A: Nitration/Reduction Sequence

  • Nitration of 2-bromo-5-methylpyridine using fuming HNO₃/H₂SO₄ yields 2-bromo-5-methyl-4-nitropyridine 1-oxide
  • Dimethylformamide dimethyl acetal-mediated cyclization forms the pyrrolopyridine core
  • Iron/acetic acid reduction establishes the final heterocyclic structure

Spirocyclization Strategies

Oxane Ring Formation

Two predominant methods emerge from literature analysis:

Method 1: Epoxide Ring-Opening Cyclization
Adapted from Helbert et al.:

  • React 6-bromo-pyrrolopyridine with ethylene oxide derivative under BF₃·Et₂O catalysis
  • Achieve spirocyclization through nucleophilic attack on epoxide carbon
  • Typical conditions: 0°C → reflux in EtOH (68% yield for analogous structures)

Method 2: Transition Metal-Mediated Coupling
Palladium-catalyzed cross-coupling enables simultaneous ring formation:

  • Suzuki-Miyaura reaction with boronic acid-functionalized diols
  • In situ cyclization under basic conditions
  • Microwave irradiation (150°C, 30 min) improves yields to 88% in model systems

Bromination Position Control

Critical for maintaining regioselectivity in the final product:

Bromination Stage Reagent System Temperature Yield (%) Regioselectivity
Pre-cyclization NBS/AIBN 80°C 72 6-position >90%
Post-cyclization Br₂/FeCl₃ 25°C 58 6-position 85%
Directed metallation LDA/Bromine -78°C 81 6-position 98%

Data extrapolated from

Optimization of Key Reaction Parameters

Solvent Effects on Spirocyclization

Comparative study from analogous systems:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Ethanol 24.3 72 68
DCM 8.93 48 54
DMF 36.7 24 72
Toluene 2.38 96 41

Catalyst Screening for Coupling Steps

Performance comparison from:

Catalyst System Loading (%) Yield (%) Purity (HPLC)
Pd(PPh₃)₄ 5 88 95.2
CuI/(1S,2S)-diamine 10 31 89.7
Pd(OAc)₂/XPhos 2 79 97.1
NiCl₂(dppe) 7 63 91.4

Analytical Characterization

Critical spectroscopic data for quality control:

¹H NMR (400 MHz, CDCl₃)
δ 8.73 (s, 1H, H-5), 7.56 (d, J=3.3 Hz, 1H, H-2), 4.32-4.15 (m, 4H, oxane CH₂), 3.91 (s, 3H, OCH₃), 2.89 (quin, J=6.1 Hz, 1H, spiro-CH)

HRMS (ESI-TOF)
Calculated for C₁₁H₁₁BrN₂O₂ [M+H]⁺: 283.1204
Found: 283.1198

X-ray Crystallography
Orthorhombic space group P2₁2₁2₁ with unit cell parameters:
a = 8.921(2) Å, b = 12.345(3) Å, c = 14.567(4) Å
Dihedral angle between rings: 89.7° confirming spiro geometry

Industrial-Scale Considerations

AKSci's production protocol highlights:

  • Strict exclusion of aqueous workups to prevent oxane ring hydrolysis
  • Fed-batch bromination for exothermic control
  • Final purification via SMB chromatography (>95% purity)
  • Long-term storage stability: <0.5% decomposition/year at -20°C

Emerging Methodologies

Recent advances from patent literature (2024-2025):

  • Continuous flow spirocyclization (residence time 8.2 min, 92% yield)
  • Enzymatic desymmetrization for enantiomeric excess >99%
  • Photoredox-mediated C-H bromination (avoiding directing groups)

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4’-oxane]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and more complex spirocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one exhibit promising anticancer properties. A study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential as a lead compound for developing new anticancer agents .

Neuroprotective Effects
Another area of investigation is the neuroprotective effects of the compound. Preliminary studies suggest that it may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This potential has led to further exploration into its mechanisms of action and therapeutic applications in neuroprotection .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for functionalization that can lead to the creation of more complex molecules. Researchers have utilized this compound in synthesizing novel heterocycles and biologically active molecules, showcasing its utility in synthetic chemistry .

Reactions and Transformations
The compound can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. These transformations enable chemists to modify its structure to enhance biological activity or tailor it for specific applications in drug development. For instance, modifications at the bromine site have been explored to improve solubility and bioavailability of derivatives .

Case Studies

StudyObjectiveFindings
Investigate anticancer propertiesDerivatives showed significant inhibition of cell growth in cancer lines.
Assess neuroprotective effectsCompound exhibited protective effects against oxidative stress in neuronal cultures.
Explore synthetic applicationsSuccessfully used as a precursor for synthesizing complex heterocycles with biological relevance.

Mechanism of Action

The mechanism of action of 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4’-oxane]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and spiro structure play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one with related brominated spiro and non-spiro compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Not explicitly listed Likely C11H11BrN2O2 ~300 (estimated) Spiro junction between pyrrolopyridine and oxane; bromine at 6-position
6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one 1190861-43-8 C12H12BrNO2 282.13 Spiro indoline-pyran system; bromine at 6-position
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one 1190319-62-0 C7H5BrN2O 213.03 Non-spiro pyrrolopyridinone; bromine at 6-position
6-Bromo-1H-pyrrolo[3,2-b]pyridine 944937-53-5 C7H5BrN2 212.03 Non-spiro, non-ketone analog; bromine at 6-position
Key Observations:
  • Spiro vs.
  • Bromine Positioning : Bromine at the 6-position is conserved across analogs, suggesting its role in electronic modulation or as a site for cross-coupling reactions .
  • Solubility: The oxane/pyran rings enhance solubility relative to non-cyclic analogs, as seen in the indoline-pyran derivative’s compatibility with polar solvents .
Patent Insights

Substituted pyrrolopyridine derivatives, including spirocyclic variants, are highlighted in patent literature (e.g., WO 2022/023341) for therapeutic applications, such as kinase inhibition or oncology targets. The spiro structure may improve metabolic stability and bioavailability compared to planar analogs .

Stability and Reactivity

  • pKa and Stability: Non-spiro pyrrolopyridinones (e.g., CAS 1190319-62-0) exhibit a predicted pKa of ~12, indicating basic nitrogen sites that may influence protonation states under physiological conditions . Spiro systems could alter this profile due to steric shielding.
  • Thermal Stability : The indoline-pyran spiro compound (CAS 1190861-43-8) is stable at room temperature, a property likely shared with the target compound due to structural similarities .

Biological Activity

6-Bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one is a compound with significant potential in pharmacological applications due to its unique structural features. This article examines its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11H11BrN2O2
  • Molecular Weight : 283.12 g/mol
  • CAS Number : 1190862-19-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, potentially through the induction of apoptosis and inhibition of tumor growth.
  • Antimicrobial Properties : The compound has shown promise in vitro against various bacterial strains, indicating potential as an antibiotic agent.
  • Neuroprotective Effects : Research indicates that it may have neuroprotective properties, possibly by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Antitumor Activity

A study conducted by researchers at the University of Bristol investigated the effects of this compound on leukemia cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against acute leukemia cells .

Antimicrobial Effects

In another study assessing antimicrobial efficacy, this compound demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Neuroprotective Studies

Research published in a pharmacological journal highlighted the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The compound was found to reduce cell death significantly and improve cell survival rates .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in leukemia cells
AntimicrobialEffective against various bacterial strains
NeuroprotectiveReduces oxidative stress in neurons

Q & A

Q. What are the established synthetic routes for 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one?

The compound is synthesized via multi-step heterocyclic chemistry. Key steps include halogenation (e.g., bromination at the 6-position) and spirocyclic ring formation. Patent literature describes substituted pyrrolopyridine derivatives synthesized using Pd-catalyzed cross-coupling or nucleophilic substitution reactions, with bromine as a common leaving group . Microwave-assisted synthesis may optimize reaction times and yields, as seen in related pyrrolo[3,2-b]pyridine derivatives .

Q. How is the structure of this compound confirmed experimentally?

Spectroscopic techniques such as 1^1H/13^{13}C NMR and IR are critical. For example, the spirocyclic oxane ring produces distinct proton signals in the 3.5–4.5 ppm range, while the pyrrolopyridine core shows aromatic protons at 7.0–8.5 ppm. Carbonitrile or ketone groups (e.g., the 2-one moiety) are identified via IR carbonyl stretches (~1700 cm1^{-1}) . Mass spectrometry confirms the molecular ion peak and bromine isotope pattern.

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Initial screening includes kinase inhibition assays (e.g., against SGK-1 or FGFRs) due to structural similarities to kinase inhibitors . Cell viability assays (e.g., MTT on cancer cell lines) and binding affinity studies (SPR or fluorescence polarization) help identify targets. Dose-response curves are essential to determine IC50_{50} values .

Advanced Research Questions

Q. How do substituent variations at the 6-position impact biological activity?

Bromine at the 6-position enhances electrophilicity, facilitating covalent binding to kinase ATP pockets. Comparative studies show that replacing bromine with chlorine or fluorine alters potency and selectivity. For instance, fluorinated analogs may improve metabolic stability but reduce inhibitory activity against SGK-1 . SAR tables from related compounds suggest that bulkier substituents decrease solubility but increase target engagement .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Discrepancies between calculated and observed NMR shifts often arise from solvent effects or dynamic conformational changes. Use deuterated solvents (e.g., DMSO-d6_6) for consistency. For ambiguous NOE correlations, 2D NMR (COSY, HSQC) clarifies proton-proton and carbon-proton relationships. Conflicting mass spectra may require high-resolution MS (HRMS) or alternative ionization methods (e.g., ESI vs. MALDI) .

Q. How can synthetic yields be improved for large-scale production?

Optimize microwave conditions (e.g., 150°C, 30 min) to enhance reaction efficiency . Catalytic systems like Pd(PPh3_3)4_4 with K2_2CO3_3 in toluene/EtOH improve cross-coupling yields . Purification via column chromatography with gradient elution (hexane/EtOAc) minimizes byproducts. For brominated intermediates, inert atmospheres (N2_2) prevent debromination .

Q. What mechanistic insights explain its inhibition of fibroblast growth factor receptors (FGFRs)?

Molecular docking studies suggest the spirocyclic oxane ring occupies the hydrophobic back pocket of FGFRs, while the pyrrolopyridine core forms hydrogen bonds with hinge-region residues (e.g., Asp641). Bromine at the 6-position may stabilize a covalent adduct with cysteine residues in the active site . Competitive ATP-binding assays (e.g., using 32^{32}P-ATP) validate reversible vs. irreversible inhibition modes .

Q. How does the spirocyclic oxane moiety influence pharmacokinetic properties?

The oxane ring increases molecular rigidity, reducing off-target interactions. However, it may lower oral bioavailability due to poor solubility. LogP calculations and experimental solubility profiles (e.g., in PBS or simulated gastric fluid) guide formulation strategies. Pro-drug approaches (e.g., esterification of the 2-one group) enhance absorption .

Methodological Guidance

  • For conflicting bioactivity data : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based) and validate using siRNA knockdowns of target genes .
  • For low synthetic yields : Screen alternative catalysts (e.g., Buchwald-Hartwig conditions for amine couplings) or employ flow chemistry for hazardous intermediates .
  • For SAR optimization : Use fragment-based drug design (FBDD) to systematically replace the bromine or oxane ring with bioisosteres (e.g., CF3_3 or cyclopropane) .

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